

Application Notes and Protocols for Kinase Activity Assay of SAR103168

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Compound of Interest		
Compound Name:	SAR103168	
Cat. No.:	B1191841	Get Quote

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Introduction

SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine class.[1] It has demonstrated significant preclinical activity, primarily targeting the Src kinase family.[1][2] Additionally, **SAR103168** exhibits nanomolar inhibitory activity against other kinases implicated in cancer progression, including Bcr-Abl and various angiogenic receptor kinases such as VEGFR, Tie2, PDGFR, FGFR, and EGFR.[1][2] Developed for potential therapeutic use in myeloid leukemias, **SAR103168** has been shown to inhibit proliferation and induce apoptosis in leukemic cells.[1]

These application notes provide detailed protocols for assessing the kinase activity of **SAR103168**, with a primary focus on its most potent target, Src kinase. The protocols described herein are essential for researchers aiming to evaluate the inhibitory potential of **SAR103168** and similar compounds in both biochemical and cellular contexts.

Data Presentation

The inhibitory activity of **SAR103168** against a panel of purified kinases is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity.



Kinase Target	IC50 (nM)	Notes
Src	0.65 ± 0.02	Determined using an in vitro autophosphorylation assay with the Src kinase domain (Src(260-535)) at 100 μM ATP.
Bcr-Abl	Nanomolar Activity	Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[2]
VEGFR1	Nanomolar Activity	Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1]
VEGFR2	Nanomolar Activity	Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1]
Tie2	Nanomolar Activity	Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1]
PDGFR	Nanomolar Activity	Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1]
FGFR1	Nanomolar Activity	Specific IC50 values are not publicly available, but preclinical studies report



		potent inhibition at nanomolar concentrations.[1]
FGFR3	Nanomolar Activity	Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1]
EGFR	Nanomolar Activity	Specific IC50 values are not publicly available, but preclinical studies report potent inhibition at nanomolar concentrations.[1]

Signaling Pathway Diagram

The following diagram illustrates the simplified Src signaling pathway and the point of inhibition by **SAR103168**.

Caption: Inhibition of Src kinase by **SAR103168** blocks downstream signaling pathways.

Experimental Protocols Biochemical Src Kinase Activity Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based biochemical assay to determine the IC50 of **SAR103168** against purified Src kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Materials:

- Recombinant human Src kinase
- Src substrate peptide (e.g., poly(Glu, Tyr) 4:1)
- ATP



SAR103168

- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

Caption: Workflow for the biochemical Src kinase activity assay.

Procedure:

- Prepare SAR103168 dilutions: Perform a serial dilution of SAR103168 in DMSO, followed by a dilution in Kinase Reaction Buffer to achieve the desired final concentrations. Include a DMSO-only control.
- Set up the kinase reaction: In a white assay plate, add 5 μ L of the diluted **SAR103168** or DMSO control.
- Add 10 μL of a solution containing Src kinase and the substrate peptide in Kinase Reaction Buffer. The optimal concentrations of kinase and substrate should be determined empirically.
- Initiate the kinase reaction: Add 10 μL of ATP solution in Kinase Reaction Buffer to each well.
 The final ATP concentration should be at or near the Km for Src.
- Incubate: Mix the plate gently and incubate at 30°C for 60 minutes.
- Stop the reaction and deplete ATP: Add 25 μL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.



- Detect ADP: Add 50 μ L of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
- Measure luminescence: Read the luminescence signal using a plate reader.
- Data analysis: Plot the luminescence signal against the logarithm of the SAR103168 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Src Phosphorylation Assay (Western Blot)

This protocol describes a method to assess the inhibitory activity of **SAR103168** on Src autophosphorylation in a cellular context. The level of phosphorylated Src (p-Src) at Tyr416, an indicator of Src activation, is measured by Western blot.

Materials:

- Human cancer cell line with active Src signaling (e.g., A431, HT-29)
- Cell culture medium and supplements
- SAR103168
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
- HRP-conjugated secondary antibody



- Chemiluminescent substrate
- Imaging system for Western blots

Experimental Workflow Diagram:

Caption: Workflow for the cell-based Src phosphorylation assay.

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
 Treat the cells with various concentrations of SAR103168 or DMSO for a specified time (e.g., 2-24 hours).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
- Western Blotting: Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system.
- Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total Src.



 Data Analysis: Quantify the band intensities for p-Src and total Src. The inhibitory effect of SAR103168 is determined by the reduction in the p-Src/total Src ratio.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the inhibitory activity of **SAR103168** against its primary target, Src kinase. The biochemical assay is suitable for high-throughput screening and precise determination of IC50 values, while the cell-based assay provides valuable insights into the compound's efficacy in a more physiologically relevant context. These methodologies are crucial for the continued investigation of **SAR103168** and the development of novel kinase inhibitors.

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References

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